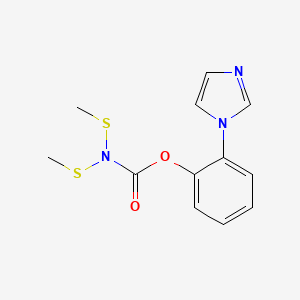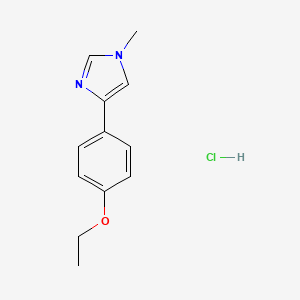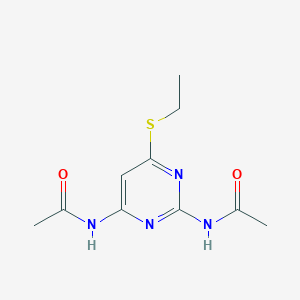
N,N'-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide is a compound that belongs to the class of diacetamides It features a pyrimidine ring substituted with an ethylthio group at the 6-position and two acetamide groups at the 2- and 4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(ethylthio)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetamide product. The reaction can be summarized as follows:
Starting Material: 6-(ethylthio)pyrimidine-2,4-diamine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods: Industrial production of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The acetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide can be compared with other similar compounds, such as:
N,N’-(pyridine-2,6-diyl)diacetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N’-(6,6’-dihydroxybiphenyl-3,3’-diyl)diacetamide: Contains a biphenyl structure with diacetamide groups.
Pyrimidine-2-sulfonamide derivatives: Similar pyrimidine core but with sulfonamide groups.
The uniqueness of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide lies in its specific substitution pattern and the presence of the ethylthio group, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
88380-66-9 |
|---|---|
Fórmula molecular |
C10H14N4O2S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
N-(2-acetamido-6-ethylsulfanylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C10H14N4O2S/c1-4-17-9-5-8(11-6(2)15)13-10(14-9)12-7(3)16/h5H,4H2,1-3H3,(H2,11,12,13,14,15,16) |
Clave InChI |
XXPNGXDBESAOJC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





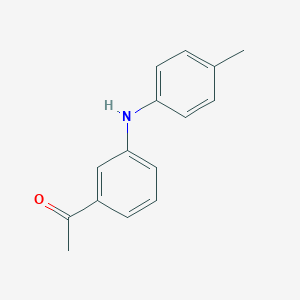


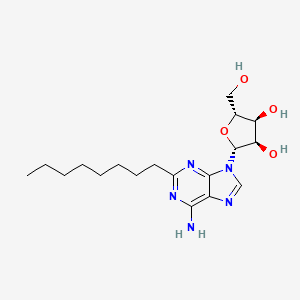

![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
